Product packaging for 2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole(Cat. No.:)

2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole

Cat. No.: B13116032
M. Wt: 190.20 g/mol
InChI Key: NQYUEUQFAZMWTI-UHFFFAOYSA-N
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Description

2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole (CAS 678146-84-4) is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This compound belongs to the 1,3,4-oxadiazole family, a class of five-membered heterocyclic rings known for their significant bioisosteric properties and an exceptionally wide spectrum of biological activities . The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, serving as a stable bioisostere for ester and amide functional groups, which can improve metabolic stability and optimize the pharmacokinetic properties of lead compounds . Researchers can utilize this specific derivative as a key building block for designing novel molecules with potential pharmacological effects. Derivatives of 1,3,4-oxadiazole have demonstrated diverse biological activities in scientific literature, including antimicrobial , anticancer , anti-inflammatory , and antiviral actions . The structure is characterized by its molecular formula C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol . WARNING: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B13116032 2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-methoxy-5-(2-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H10N2O2/c1-7-5-3-4-6-8(7)9-11-12-10(13-2)14-9/h3-6H,1-2H3

InChI Key

NQYUEUQFAZMWTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5 Disubstituted 1,3,4 Oxadiazoles

Classical Cyclodehydration Routes for 1,3,4-Oxadiazole (B1194373) Formation

One of the most established and widely employed methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. This approach involves the formation of a key diacylhydrazine intermediate, which is subsequently cyclized using a variety of dehydrating agents. The synthesis of 2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole via this route would typically involve the reaction of a suitably substituted benzohydrazide (B10538) with an acylating agent, followed by cyclodehydration.

Dehydration of Acylhydrazides with Phosphoryl Chloride (POCl₃) and Thionyl Chloride (SOCl₂)

Phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) are powerful and effective dehydrating agents for the cyclization of 1,2-diacylhydrazines to 1,3,4-oxadiazoles. nih.govacs.org The reaction mechanism is believed to involve the activation of the carbonyl oxygen of the diacylhydrazine by the dehydrating agent, facilitating intramolecular nucleophilic attack by the adjacent nitrogen atom, followed by elimination to afford the oxadiazole ring. These reagents are often used in excess and can also serve as the solvent for the reaction.

In the context of synthesizing this compound, one would first prepare the corresponding 1,2-diacylhydrazine, for instance, by reacting 2-methoxybenzohydrazide with o-toluoyl chloride. This intermediate would then be treated with phosphoryl chloride or thionyl chloride, typically with heating, to effect the cyclodehydration.

Table 1: Illustrative Examples of 1,3,4-Oxadiazole Synthesis using POCl₃ and SOCl₂

Please note: The following data is illustrative of the general methodologies and is based on the synthesis of analogous compounds, as specific data for this compound is not available.

EntryAcylhydrazide PrecursorAcylating Agent/Carboxylic AcidDehydrating AgentConditionsProductYield (%)
12-HydroxybenzohydrazideAcetic Anhydride (B1165640)POCl₃Reflux, 1h2-(2-Hydroxyphenyl)-5-methyl-1,3,4-oxadiazoleGood
2Naphthofuran-2-hydrazidep-Aminobenzoic acidPOCl₃80°C, 4h4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline85
3Benzoic hydrazideVarious amino acidsPOCl₃Microwave/Thermal2-Aryl-5-amino acid substituted-1,3,4-oxadiazolesModerate to Good

Application of Phosphorus Pentoxide (P₂O₅) and Polyphosphoric Acid (PPA)

Phosphorus pentoxide (P₂O₅) is a highly effective, albeit aggressive, dehydrating agent for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines. electronicsandbooks.com It is a powerful desiccant that readily removes the elements of water to drive the cyclization reaction. researchgate.net Polyphosphoric acid (PPA) serves as both a dehydrating agent and a solvent, and its viscous nature at room temperature often necessitates heating to facilitate the reaction. nih.govresearchgate.net PPA is particularly useful for the cyclization of aryl-substituted diacylhydrazines. researchgate.net

The synthesis of this compound using these reagents would follow a similar pathway of forming the diacylhydrazine intermediate, which is then heated with either P₂O₅ or PPA to induce cyclization.

Table 2: Illustrative Examples of 1,3,4-Oxadiazole Synthesis using P₂O₅ and PPA

Please note: The following data is illustrative of the general methodologies and is based on the synthesis of analogous compounds, as specific data for this compound is not available.

EntryDiacylhydrazine PrecursorDehydrating AgentConditionsProductYield (%)
1Bis(polyfluoroacyl)hydrazinesP₂O₅200-300°C2,5-Bis(polyfluoroalkyl)-1,3,4-oxadiazoles50-70
24,4'-Diphenylether dicarboxylic acid and Hydrazine sulfatePPAHigh Temperature (up to 180°C)Poly(4,4'-diphenylether-1,3,4-oxadiazole)Not specified
3Aryl aliphatic acidsPPANot specifiedCyclic ketones (intramolecular acylation)Not specified

Utilization of Triflic Anhydride and Other Dehydrating Agents

Triflic anhydride (Tf₂O), in the presence of a base such as pyridine (B92270), offers a milder alternative for the cyclodehydration of 1,2-diacylhydrazines. researchgate.net This method is often preferred when sensitive functional groups are present in the substrates, as it can be carried out at lower temperatures. The reaction proceeds via the formation of a highly reactive mixed anhydride, which readily undergoes intramolecular cyclization. Other dehydrating agents that have been employed for this transformation include the Burgess reagent.

For the synthesis of this compound, the diacylhydrazine precursor would be dissolved in a suitable solvent, such as dichloromethane, and treated with triflic anhydride and pyridine at a reduced temperature to afford the desired product in high yield.

Table 3: Illustrative Examples of 1,3,4-Oxadiazole Synthesis using Triflic Anhydride

Please note: The following data is illustrative of the general methodologies and is based on the synthesis of analogous compounds, as specific data for this compound is not available.

EntryDiacylhydrazine PrecursorReagentsConditionsProductYield (%)
1N,N'-DibenzoylhydrazineTriflic anhydride, PyridineCH₂Cl₂, -10°C to rt2,5-Diphenyl-1,3,4-oxadiazole95
21-Benzoyl-2-(2-furoyl)hydrazineTriflic anhydride, PyridineCH₂Cl₂, -10°C to rt2-(Furan-2-yl)-5-phenyl-1,3,4-oxadiazole84
31-(4-Methoxybenzoyl)-2-(4-nitrobenzoyl)hydrazineTriphenylphosphine (B44618) oxide, Triflic anhydrideNot specified2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole26-96

One-Pot Synthesis Strategies for Streamlined Access

Condensation of Carboxylic Acids with Acyl Hydrazides

A common one-pot strategy involves the direct condensation of a carboxylic acid with an acyl hydrazide in the presence of a coupling agent and a dehydrating agent in the same reaction vessel. organic-chemistry.org This approach is highly versatile as it allows for the combination of a wide variety of carboxylic acids and acyl hydrazides to generate a diverse library of 2,5-disubstituted 1,3,4-oxadiazoles.

The synthesis of this compound via this route could be achieved by reacting o-toluic acid with 2-methoxybenzohydrazide (or vice versa) in the presence of a suitable coupling/dehydrating system, such as HATU and the Burgess reagent, or TBTU.

Table 4: Illustrative Examples of One-Pot 1,3,4-Oxadiazole Synthesis from Carboxylic Acids and Acyl Hydrazides

Please note: The following data is illustrative of the general methodologies and is based on the synthesis of analogous compounds, as specific data for this compound is not available.

EntryCarboxylic AcidAcyl HydrazideReagentsConditionsProductYield (%)
1Various (hetero)aryl and alkyl carboxylic acidsBenzohydrazideTBTUNot specified2-Phenyl-5-substituted-1,3,4-oxadiazolesGood
2Various carboxylic acidsVarious acylhydrazidesHATU, Burgess reagentTHF, rt2,5-Disubstituted-1,3,4-oxadiazoles63-96
34-Fluorobenzoic acidN-Isocyaniminotriphenylphosphorane (NIITP)1,4-Dioxane, 80°C2-(4-Fluorophenyl)-1,3,4-oxadiazoleNot specified

Mechanochemical Approaches for Solvent-Free Synthesis

Mechanochemical synthesis, typically involving ball milling, has emerged as an environmentally friendly alternative to traditional solvent-based methods. This technique involves the grinding of solid reactants together, often in the presence of a catalytic amount of a liquid or solid additive, to induce a chemical reaction. For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, mechanochemistry offers several advantages, including reduced solvent waste, shorter reaction times, and often milder reaction conditions.

A mechanochemical approach to this compound could involve the ball milling of a mixture of an appropriate N-acylbenzotriazole and an acylhydrazide in the presence of reagents such as triphenylphosphine and trichloroisocyanuric acid.

Table 5: Illustrative Examples of Mechanochemical Synthesis of 1,3,4-Oxadiazoles

Please note: The following data is illustrative of the general methodologies and is based on the synthesis of analogous compounds, as specific data for this compound is not available.

EntryReactant 1Reactant 2Reagents/ConditionsProductYield (%)
1N-AcylbenzotriazolesAcylhydrazidesPPh₃, TCCA, NaHCO₃, Ball milling2,5-Disubstituted 1,3,4-oxadiazolesup to 86

Oxidative Cyclization Methods for 1,3,4-Oxadiazoles

Oxidative cyclization of N-acylhydrazones is a prominent and widely utilized method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This approach typically involves the formation of an N-acylhydrazone intermediate from the condensation of an aldehyde and a hydrazide, followed by an oxidative ring closure to form the oxadiazole core. Various oxidizing agents and conditions have been developed to facilitate this transformation, offering different advantages in terms of efficiency, substrate scope, and environmental impact.

Molecular iodine (I₂) has emerged as a practical and transition-metal-free reagent for the oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles. This method is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃). The reaction proceeds efficiently with a series of symmetrical and asymmetrical 2,5-disubstituted (aryl, alkyl, and/or vinyl) 1,3,4-oxadiazoles. A key advantage of this method is its applicability to crude acylhydrazone substrates obtained directly from the condensation of aldehydes and hydrazides, making it a convenient one-pot procedure.

In some variations, iodine is used in a domino oxidative cyclization reaction, where it mediates the oxidative cleavage of C(sp²)–H or C(sp)–H bonds of substrates like styrenes or phenylacetylenes, which then react with hydrazides to form the 1,3,4-oxadiazole ring. In such reactions, dioxygen can be employed as the terminal oxidant, and a base like K₂CO₃ plays a crucial role in both the cyclization and subsequent deacylation steps.

Table 1: Examples of Iodine-Mediated Oxidative Cyclization for 1,3,4-Oxadiazole Synthesis
Starting MaterialsReagents and ConditionsProduct TypeKey Features
Aldehydes and HydrazidesI₂, K₂CO₃2,5-Disubstituted 1,3,4-oxadiazolesTransition-metal-free, one-pot synthesis, scalable.
Hydrazides and Styrenes/PhenylacetylenesI₂, K₂CO₃, O₂Substituted 1,3,4-oxadiazolesDomino reaction, oxidative C-C bond cleavage.
Methylhetarenes and AcylhydrazinesI₂, Cs₂CO₃2,5-Disubstituted 1,3,4-oxadiazolessp³ C–H functionalization, metal-free.

Visible-light photocatalysis represents a green and mild approach for the synthesis of 1,3,4-oxadiazoles. This method often utilizes an organic dye, such as Eosin Y, as a metal-free photocatalyst. The reaction typically involves the oxidative heterocyclization of semicarbazones in the presence of an oxidant like carbon tetrabromide (CBr₄) and atmospheric oxygen. The photocatalyst, upon excitation by visible light, initiates a radical process that leads to the intramolecular cyclization of the semicarbazone to the corresponding 2-amino-1,3,4-oxadiazole.

This photocatalytic approach is characterized by its mild reaction conditions, operational simplicity, and the use of readily available and inexpensive catalysts. It provides rapid and efficient access to a variety of 5-substituted 2-amino-1,3,4-oxadiazoles.

Electrochemical methods offer a sustainable and efficient alternative to conventional oxidative cyclization reactions by replacing chemical oxidants with electricity. The electrochemical synthesis of 1,3,4-oxadiazoles can be achieved through the oxidation of N-acylhydrazones or acylthiosemicarbazides.

In a typical setup, the reaction is carried out in an undivided cell with platinum or graphite (B72142) electrodes. The direct electrochemical oxidation of the starting material at the anode leads to the formation of the oxadiazole ring. Alternatively, an indirect electrochemical oxidation can be employed, using a redox mediator like 1,4-diazabicyclo[2.2.2]octane (DABCO). This mediated approach often allows for milder reaction conditions and broader functional group tolerance. Electrochemical synthesis is amenable to one-pot procedures, starting from commercially available aldehydes and hydrazides, and can be performed on a preparatively useful scale. nih.gov

Multicomponent Reactions for 1,3,4-Oxadiazole Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and operational simplicity.

A notable MCR-based approach to 2,5-disubstituted 1,3,4-oxadiazoles involves a sequence of an Ugi-tetrazole reaction followed by a Huisgen rearrangement. organic-chemistry.orgorientjchem.orggoogle.com This metal-free protocol begins with a four-component Ugi reaction between a secondary amine, an aldehyde or ketone, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to form a tetrazole intermediate. organic-chemistry.orggoogle.com

Following the Ugi reaction, the resulting tetrazole undergoes a Huisgen rearrangement upon treatment with an acyl chloride in the presence of a base like pyridine. organic-chemistry.org This rearrangement involves an N-acylation of the tetrazole, followed by nitrogen elimination, ring-opening, and subsequent cyclization to yield the 1,3,4-oxadiazole. organic-chemistry.org This sequence is highly versatile, tolerates a wide range of functional groups, and can be performed on a gram scale. organic-chemistry.orggoogle.com

Table 2: Ugi-Tetrazole/Huisgen Rearrangement for 1,3,4-Oxadiazole Synthesis
Reaction StageReactantsKey Intermediate/Product
Ugi-Tetrazole ReactionSecondary amine, Aldehyde/Ketone, Isocyanide, TMSN₃5-Substituted-1H-tetrazole
Huisgen RearrangementTetrazole intermediate, Acyl chloride, Pyridine2,5-Disubstituted 1,3,4-oxadiazole

Synthesis of Specific Substituted 1,3,4-Oxadiazoles Relevant to this compound

While a direct synthetic route for this compound is not extensively documented, its synthesis can be envisioned based on established methodologies for structurally similar compounds. The key challenge lies in the introduction of the methoxy (B1213986) group at the 2-position and the o-tolyl group at the 5-position.

One plausible approach involves the cyclization of a suitable precursor, such as N'-(methoxycarbonyl)-2-methylbenzohydrazide. This intermediate could potentially be synthesized from 2-methylbenzohydrazide (B1293746) (o-tolyl hydrazide) and a methoxycarbonylating agent. Subsequent dehydrative cyclization, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), would be expected to yield the target compound.

Another relevant synthetic strategy is the one-pot sequential N-acylation/dehydrative cyclization between ethyl carbazate (B1233558) and an N-acylbenzotriazole, which has been used to prepare 5-substituted-2-ethoxy-1,3,4-oxadiazoles. Adapting this method, o-tolylbenzotriazole could potentially be reacted with methyl carbazate to generate a precursor that, upon cyclization, would yield this compound.

Furthermore, the synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole has been reported, starting from N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide. This demonstrates the feasibility of constructing 1,3,4-oxadiazoles with alkoxy-substituted phenyl rings. A similar strategy could be employed for the target molecule, starting from 2-methylbenzoic acid and proceeding through the corresponding hydrazide and N'-methoxycarbonyl hydrazide intermediates.

A patent describes the preparation of 5-(m-tolyl)-2-amino-1,3,4-oxadiazole and 5-(lower alkoxy)phenyl-2-amino-1,3,4-oxadiazoles. While the substitution patterns are different, the general synthetic principles for constructing the 2-amino-5-aryl-1,3,4-oxadiazole core are relevant. These methods often involve the cyclization of l-aroyl-3-thiosemicarbazides.

Table 3: Potential Starting Materials for the Synthesis of this compound
Precursor for 5-(o-tolyl) moietyPrecursor for 2-Methoxy moietyPotential Cyclization Method
2-Methylbenzohydrazide (o-tolyl hydrazide)Methoxycarbonylating agent (e.g., methyl chloroformate)Dehydrative cyclization (e.g., POCl₃, SOCl₂)
o-TolylbenzotriazoleMethyl carbazateN-acylation/dehydrative cyclization
2-Methylbenzoic acidHydrazine, followed by a methoxycarbonylating agentMulti-step synthesis with final cyclization

Methods for Incorporating Methoxy Groups at Position 2 of the 1,3,4-Oxadiazole Ring

The introduction of a methoxy group at the C2 position of the 1,3,4-oxadiazole ring is typically achieved by using a precursor that contains a methoxycarbonyl moiety. Methyl carbazate (methoxycarbonyl hydrazide) is a common and effective starting material for this purpose.

One prominent strategy involves the one-pot sequential N-acylation and dehydrative cyclization. In a related synthesis for an ethoxy derivative, ethyl carbazate is reacted with N-acylbenzotriazoles in the presence of a Ph3P–I2 system as a dehydrating agent. researchgate.netorganic-chemistry.org This method can be adapted for the methoxy analogue by substituting ethyl carbazate with methyl carbazate. The reaction proceeds through an N-acylcarbazate intermediate, which then undergoes intramolecular cyclization to form the 2-methoxy-1,3,4-oxadiazole ring.

Another approach involves the desulfurative cyclization of thiosemicarbazide (B42300) intermediates. thieme-connect.com In this method, methyl carbazate is reacted with an appropriate isothiocyanate in the presence of triphenylphosphine (Ph3P) and trichloroisocyanuric acid (TCCA). thieme-connect.com This reaction forms a thiosemicarbazide intermediate which then cyclizes with high regioselectivity to yield 5-amino-substituted 2-methoxy-1,3,4-oxadiazoles. thieme-connect.com While the final product in this specific report is amino-substituted at C5, the core methodology establishes a reliable route to the 2-methoxy-oxadiazole moiety from methyl carbazate.

A general and widely used method for forming the 1,3,4-oxadiazole ring is the cyclodehydration of 1,2-diacylhydrazines. mdpi.com To incorporate a methoxy group at C2, one of the acyl groups must be a methoxycarbonyl group. This 1,2-di(methoxycarbonyl)hydrazine intermediate can be formed by reacting a suitable acylhydrazide with a methoxycarbonylating agent, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or thionyl chloride (SOCl2). mdpi.comnih.gov

Table 1: Selected Reagents for 2-Alkoxy-1,3,4-Oxadiazole Synthesis

Precursor for Alkoxy Group Co-reactant Key Reagents/Catalysts Product Type
Methyl Carbazate Isothiocyanate Ph3P, TCCA, Et3N 2-Methoxy-5-amino-1,3,4-oxadiazole thieme-connect.com
Ethyl Carbazate N-Acylbenzotriazole Ph3P–I2 2-Ethoxy-5-substituted-1,3,4-oxadiazole researchgate.netorganic-chemistry.org
Acylhydrazide Methoxycarbonylating Agent POCl3, PPA, or SOCl2 2-Methoxy-5-substituted-1,3,4-oxadiazole mdpi.comnih.gov

Strategies for ortho-Tolyl Group Introduction at Position 5 of the 1,3,4-Oxadiazole Ring

The introduction of an o-tolyl group at the C5 position of the 1,3,4-oxadiazole ring is most directly accomplished by using o-toluic acid or its derivatives as a key starting material. The o-tolyl moiety is incorporated into the oxadiazole precursor, typically an acylhydrazide or a 1,2-diacylhydrazine, which then undergoes cyclization.

A common and effective method is the reaction of an aryl hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). nih.gov To synthesize the target compound, o-toluic hydrazide (2-methylbenzohydrazide) would be reacted with a methoxycarbonylating agent, or alternatively, methyl carbazate would be reacted with o-toluic acid or o-toluoyl chloride. This forms the necessary 1-(o-toluoyl)-2-(methoxycarbonyl)hydrazine intermediate, which is then cyclized. For instance, various 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were successfully synthesized by reacting different aryl hydrazides with 3,5-di-tert-butyl-4-hydroxybenzoic acid using POCl3, demonstrating the versatility of this approach for incorporating diverse aryl groups at the C5 position. nih.gov

One-pot synthesis strategies have also been developed that streamline the process. A notable method involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole intermediate in situ. acs.org This intermediate is then subjected to a copper-catalyzed cross-coupling reaction with an aryl iodide. acs.org In this context, reacting 2-iodotoluene (B57078) under these conditions would introduce the o-tolyl group at the C5 position. acs.org Research has shown this arylation reaction to be insensitive to steric effects, with 2-iodotoluene reacting to give an excellent 82% yield of the corresponding 2,5-disubstituted 1,3,4-oxadiazole. acs.org Similarly, the direct use of 2-methylbenzoic acid (o-toluic acid) as the starting carboxylic acid has been shown to produce the desired 5-(o-tolyl) substituted product in good yield (87%). acs.org

Regioselectivity and Yield Optimization in the Synthesis of Disubstituted 1,3,4-Oxadiazoles

In the synthesis of asymmetrically 2,5-disubstituted 1,3,4-oxadiazoles, achieving high regioselectivity and optimizing reaction yield are critical. Regioselectivity ensures the correct placement of the different substituents at the C2 and C5 positions, while yield optimization makes the process efficient and scalable.

Regioselectivity

The challenge of regioselectivity arises when the cyclization of an unsymmetrical 1,2-diacylhydrazine precursor could potentially lead to two different isomeric products. However, many modern synthetic routes are designed to be highly regioselective.

An acid-catalyzed regioselective cyclization has been developed for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles. acs.orgacs.orgnih.gov This method involves the reaction of precursors like alkyl 2-(methylthio)-2-thoxoacetates or alkyl 2-amino-2-thoxoacetates with acyl hydrazides. acs.orgorganic-chemistry.org The reaction proceeds through an in situ generated hydrazinyl intermediate that has two reactive sites. acs.org The choice of acid catalyst and solvent directs the cyclization pathway. For example, using acetic acid (AcOH) in dimethylformamide (DMF) was found to favor a desulfurative cyclization process, leading specifically to the formation of 1,3,4-oxadiazoles with high regioselectivity and good yields (up to 78%). acs.orgorganic-chemistry.org The corresponding 1,3,4-thiadiazole (B1197879) derivatives were not observed under these conditions, demonstrating the high degree of control. thieme-connect.com

Yield Optimization

Optimizing the yield involves the careful tuning of various reaction parameters, including catalysts, ligands, bases, and temperature. A one-pot strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and aryl iodides provides a clear example of such optimization. acs.org The key steps involved a copper-catalyzed arylation of a monosubstituted oxadiazole intermediate. acs.org The optimization process is detailed in the table below.

Table 2: Optimization of a One-Pot Synthesis for 2,5-Disubstituted 1,3,4-Oxadiazoles

Parameter Varied Conditions Resulting Yield
Copper(I) Iodide (Catalyst) 10 mol % Reduced Yield acs.org
Copper(I) Iodide (Catalyst) 20 mol % Optimal Yield acs.org
1,10-Phenanthroline (Ligand) 20 mol % Reduced Yield acs.org
1,10-Phenanthroline (Ligand) 40 mol % Optimal Yield acs.org
Cesium Carbonate (Base) 1.0 equiv Reduced Yield acs.org
Cesium Carbonate (Base) 1.5 equiv 78% (Optimal) acs.org
Cesium Carbonate (Base) 2.0 equiv Reduced Yield acs.org

Data derived from a study on the synthesis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. acs.org

This systematic optimization revealed that using 20 mol % of copper(I) iodide, 40 mol % of 1,10-phenanthroline, and 1.5 equivalents of cesium carbonate provided the highest isolated yield of 78%. acs.org Such studies underscore the importance of fine-tuning reaction conditions to maximize the efficiency of the synthesis. Furthermore, yields for cyclization reactions are highly dependent on the chosen dehydrating agent, with reports showing yields ranging from 41% to 100% when using p-toluenesulfonyl chloride and triethylamine. nih.gov

Spectroscopic Elucidation and Advanced Characterization of 2,5 Disubstituted 1,3,4 Oxadiazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis of Aromatic and Alkyl Protons

The ¹H NMR spectrum of 2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole is expected to exhibit distinct signals corresponding to its methoxy (B1213986), tolyl, and aromatic protons.

Methoxy Protons (-OCH₃): A sharp singlet is anticipated for the three protons of the methoxy group. In analogous compounds, such as 2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole, this signal appears around δ 3.84 ppm. scielo.org.za

Tolyl Protons (-CH₃): The methyl group on the o-tolyl substituent would also produce a singlet, typically in the δ 2.15–2.48 ppm range, as seen in related tolyl-substituted oxadiazoles (B1248032). scielo.org.za

Aromatic Protons (Ar-H): The protons on the o-tolyl ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.10 and 8.20 ppm. scielo.org.za The specific splitting patterns would depend on the coupling between adjacent protons on the substituted benzene (B151609) ring.

Table 1: Representative ¹H NMR Data for Analogous 1,3,4-Oxadiazole (B1194373) Derivatives
CompoundFunctional GroupChemical Shift (δ, ppm)
2-(p-tolyl)-5-tosyl-1,3,4-oxadiazole scielo.org.zaAr-CH₃2.15, 2.48 (2x s, 3H)
Ar-H7.12-8.29 (m, 8H)
2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole scielo.org.za-OCH₃3.84 (s, 3H)
Ar-H7.10-7.47 (m, 8H)
2-(Benzylthio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole spectrabase.com-OCH₃3.88 (s, 3H)
Ar-H7.19-7.87 (m, 9H)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For this compound, the key resonances would be:

Oxadiazole Carbons (C2 & C5): The two carbons within the 1,3,4-oxadiazole ring are characteristically deshielded and are expected to resonate in the δ 155–166 ppm region. researchgate.netresearchgate.net The carbon attached to the methoxy group (C2) and the carbon attached to the tolyl group (C5) would have slightly different chemical shifts.

Aromatic Carbons: The carbons of the o-tolyl ring would appear in the typical aromatic region of δ 114–145 ppm. scielo.org.zaspectrabase.com The carbon atom directly attached to the oxadiazole ring will be deshielded compared to the others.

Alkyl Carbons: The methoxy carbon (-OCH₃) is expected to have a signal around δ 55 ppm, while the tolyl methyl carbon (-CH₃) would appear further upfield, around δ 20-25 ppm. scielo.org.za

Table 2: Representative ¹³C NMR Data for Analogous 1,3,4-Oxadiazole Derivatives
CompoundCarbon TypeChemical Shift (δ, ppm)
2-(p-tolyl)-5-tosyl-1,3,4-oxadiazole scielo.org.zaOxadiazole (C2/C5)163.0, 151.4
Aromatic119.6-140.0
-CH₃24.5, 21.6
2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole scielo.org.zaOxadiazole (C2/C5)154.9, 153.1
Aromatic114.7-142.7
-OCH₃55.4
2-(Benzylthio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole spectrabase.comOxadiazole (C2/C5)164.65, 160.62
Aromatic114.8-137.9
-OCH₃55.59

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, NOE)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the methoxy, methyl, and aromatic C-H groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations. For this compound, one would expect to see correlations between the methoxy protons (¹H) and the C2 carbon (¹³C) of the oxadiazole ring. Similarly, correlations between the protons of the tolyl ring and the C5 carbon of the oxadiazole would confirm the attachment point.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE or 2D NOESY experiments are used to determine the spatial proximity of protons. A key application for this molecule would be to confirm the ortho position of the methyl group on the tolyl ring. An NOE enhancement would be expected between the o-methyl protons and the adjacent aromatic proton (at position 3 of the tolyl ring).

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. nih.gov

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the 3025–3098 cm⁻¹ range, are characteristic of C-H stretching in the aromatic ring. scielo.org.zacore.ac.uk

Aliphatic C-H Stretch: Stretching vibrations for the C-H bonds in the methoxy and methyl groups are expected to appear in the 2850–2990 cm⁻¹ region. scielo.org.za

C=N Stretch: The carbon-nitrogen double bond stretching within the 1,3,4-oxadiazole ring is a characteristic feature, typically observed in the range of 1601–1628 cm⁻¹. spectrabase.comcore.ac.uk

Aromatic C=C Stretch: Medium to strong absorptions between 1470 cm⁻¹ and 1610 cm⁻¹ correspond to the C=C bond stretching within the tolyl ring. scielo.org.zaspectrabase.com

C-O-C Stretch: The stretching vibrations of the C-O-C ether linkage, both within the oxadiazole ring and from the methoxy group, typically result in strong bands in the fingerprint region, around 1020–1250 cm⁻¹. scielo.org.za

Table 3: Characteristic IR Absorption Bands for 2,5-Disubstituted 1,3,4-Oxadiazoles
Vibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound Example(s)
Aromatic C-H Stretch3025 - 30982-(p-tolyl)-5-tosyl-1,3,4-oxadiazole scielo.org.za, 5a-l series core.ac.uk
Aliphatic C-H Stretch2850 - 29902-(p-tolyl)-5-tosyl-1,3,4-oxadiazole scielo.org.za
C=N Stretch (Oxadiazole)1601 - 16282-(Benzylthio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole spectrabase.com, 5a-l series core.ac.uk
Aromatic C=C Stretch1470 - 16102-(p-tolyl)-5-tosyl-1,3,4-oxadiazole scielo.org.za, 2-(Benzylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole spectrabase.com
C-O-C Stretch1020 - 12502-(p-tolyl)-5-tosyl-1,3,4-oxadiazole scielo.org.za

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₀N₂O₂), the expected molecular weight is approximately 190.19 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation of 2,5-disubstituted 1,3,4-oxadiazoles is well-characterized and typically involves the cleavage of the heterocyclic ring. core.ac.ukresearchgate.netnih.gov Key fragmentation pathways may include:

Cleavage of the oxadiazole ring to form characteristic ions.

Formation of an o-tolyl acylium ion ([CH₃C₆H₄CO]⁺) at m/z 119.

Formation of a methoxy-containing fragment.

Loss of small neutral molecules such as CO, N₂, or CH₂O.

The exact fragmentation pattern provides a molecular fingerprint that helps to confirm the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. journalspub.com The this compound molecule contains a conjugated system comprising the tolyl ring and the 1,3,4-oxadiazole core. This extended π-system is expected to absorb UV light. researchgate.net

For similar 2,5-diaryl-1,3,4-oxadiazole structures, the maximum absorption wavelength (λmax) is typically observed in the UV region. researchgate.netias.ac.in The presence of the methoxy group (an auxochrome) and the tolyl group will influence the exact position and intensity of the absorption bands. The electronic transitions are generally attributed to π → π* transitions within the conjugated aromatic system.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. For a novel compound like this compound, this method would provide definitive proof of its molecular structure in the solid state. The analysis would yield detailed information on bond lengths, bond angles, and torsion angles, offering insights into the planarity of the oxadiazole ring and the spatial orientation of the methoxy and o-tolyl substituents.

Furthermore, X-ray crystallography elucidates the crystal packing, revealing the intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking that govern the three-dimensional lattice. This information is crucial for understanding the material's physical properties, including melting point, solubility, and polymorphism. A typical output of such a study would be a crystallographic information file (CIF), which contains all the atomic coordinates and crystallographic parameters.

Vibrational Spectroscopy Studies of Substituted Oxadiazoles

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to probe the vibrational modes of a molecule. Each functional group in a molecule vibrates at characteristic frequencies, and a vibrational spectrum provides a molecular fingerprint.

For this compound, FTIR and Raman spectroscopy would be used to identify the characteristic vibrational bands associated with the 1,3,4-oxadiazole ring, the C-O-C ether linkage of the methoxy group, and the aromatic C-H and C=C bonds of the o-tolyl group. The positions, intensities, and shapes of these bands would confirm the presence of these functional groups and provide information about the molecule's symmetry and electronic structure. A detailed analysis of the vibrational spectra, often aided by computational chemistry, would allow for the assignment of specific vibrational modes to the observed spectral peaks.

Without access to specific experimental data for this compound, any further discussion would be speculative and would not adhere to the strict requirements for scientifically accurate and specific content. Should research on this particular compound become available, a detailed article could be generated.

Computational Chemistry and Theoretical Investigations of 1,3,4 Oxadiazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate various electronic parameters for 1,3,4-oxadiazole (B1194373) derivatives. ajchem-a.comzsmu.edu.ua These calculations provide a foundational understanding of the molecule's ground state, informing analyses of its structure and potential chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.comacu.edu.in

Table 1: Calculated FMO Parameters for a Representative 1,3,4-Oxadiazole System Note: These are representative values based on similar structures calculated using DFT/B3LYP methods.

ParameterEnergy Value (eV)Description
EHOMO-6.45Energy of the Highest Occupied Molecular Orbital
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.47LUMO-HOMO energy difference, indicating kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue signifies regions of low electron density (positive potential, susceptible to nucleophilic attack). wolfram.comresearchgate.net Green areas represent neutral potential.

In 2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the oxadiazole ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as the most likely sites for electrophilic interaction. ajchem-a.comresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms. ajchem-a.com This analysis helps in understanding how the molecule might interact with other chemical species. acu.edu.in

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle. scirp.org Its stability and aromaticity are subjects of theoretical investigation using various computational methods. Among the different oxadiazole isomers, theoretical calculations have shown that the 1,3,4-oxadiazole structure is the most stable. scirp.org

The aromaticity of the ring can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netresearchgate.net Studies on substituted 1,3,4-oxadiazoles have shown that while different methods may yield varying degrees of aromaticity, the ring generally possesses a significant level of π-electron delocalization. researchgate.netresearchgate.net The presence of aryl substituents, such as the o-tolyl group, can influence the electron density distribution and modulate the aromatic character of the heterocyclic ring. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While DFT calculations focus on static, ground-state properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational space of this compound, revealing the different spatial arrangements (conformers) the molecule can adopt due to the rotation around single bonds. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic parameters with a high degree of accuracy. dergipark.org.trethz.ch Theoretical calculations of Infrared (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can be compared with experimental data to confirm the molecular structure. dergipark.org.trnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate ¹H and ¹³C NMR chemical shifts. dergipark.org.tr Similarly, vibrational frequencies from DFT calculations, often scaled by an empirical factor, can reproduce experimental IR spectra well. nih.gov Discrepancies between calculated and experimental values can often provide deeper insights into intermolecular interactions, such as hydrogen bonding, present in the experimental sample.

Table 2: Representative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ, ppm) Note: Values are hypothetical for illustrative purposes, based on typical results for similar aromatic heterocyclic compounds.

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
Oxadiazole C2163.5164.1
Oxadiazole C5165.2165.9
Tolyl C-CH3139.8140.2
Methoxy -OCH355.455.9

Influence of Methoxy and o-Tolyl Substituents on Electronic Properties and Molecular Stability

The methoxy group, being a strong π-donor, increases the electron density on the attached carbon of the oxadiazole ring. The o-tolyl group also donates electron density through inductive and resonance effects. These substitutions tend to increase the energy of the HOMO, making the molecule more susceptible to oxidation and altering its optical properties. researchgate.netdaneshyari.com The steric bulk of the ortho-methyl group on the tolyl substituent also induces a twist in the molecular geometry, affecting the planarity and conjugation of the system, which in turn influences molecular packing and stability. nih.gov The combined electronic and steric effects of these substituents are key to tuning the physicochemical properties of the 1,3,4-oxadiazole scaffold.

Chemical Reactivity and Derivatization Pathways of 2 Methoxy 5 O Tolyl 1,3,4 Oxadiazole and Its Analogs

Reactions at the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is a five-membered, aromatic heterocycle characterized by its electron-deficient nature. chemicalbook.com This deficiency arises from the presence of one electronegative oxygen atom and two pyridine-type nitrogen atoms, which withdraw electron density from the carbon atoms at the C2 and C5 positions. chemicalbook.comnih.gov This electronic characteristic makes the oxadiazole ring generally resistant to electrophilic attack but susceptible to nucleophilic attack and ring-opening reactions under certain conditions.

Electrophilic Aromatic Substitution on the Oxadiazole Core

Direct electrophilic substitution on the carbon atoms of the 1,3,4-oxadiazole ring is exceedingly difficult and unusual. chemicalbook.com The low electron density at the C2 and C5 positions, caused by the electron-withdrawing effect of the adjacent nitrogen atoms, deactivates the ring towards attack by electrophiles. chemicalbook.comnih.gov Consequently, reactions like nitration and sulfonation directly on the oxadiazole core have not been successfully achieved.

Instead, electrophilic attack preferentially occurs at two other sites:

Ring Nitrogen Atoms: The pyridine-like nitrogen atoms (N3 and N4) possess lone pairs of electrons and are the most electron-rich centers in the heterocycle. Electrophiles, such as alkylating agents, will preferentially attack these nitrogen atoms to form quaternary 1,3,4-oxadiazolium salts. nih.gov

Aryl Substituents: In molecules like 2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole, the o-tolyl ring is a much more favorable site for electrophilic aromatic substitution. chemicalbook.com The o-tolyl group, being an activated benzene (B151609) ring, will direct incoming electrophiles according to standard directing rules (ortho- and para- to the methyl group), although the bulky oxadiazole substituent will introduce significant steric hindrance.

Reaction TypeReactivity at Oxadiazole CoreReactivity at Aryl Substituent
Nitration Highly disfavored; ring is deactivated.Favored on the o-tolyl ring.
Halogenation Highly disfavored; ring is deactivated.Favored on the o-tolyl ring.
Sulfonation Highly disfavored; ring is deactivated.Favored on the o-tolyl ring.
Friedel-Crafts Highly disfavored; ring is deactivated.Favored on the o-tolyl ring.
Alkylation Favored at ring nitrogen atoms.Possible on the o-tolyl ring.

Nucleophilic Attack on Ring Carbons and Nitrogen Atoms

While generally resistant, the electron-deficient carbon atoms of the 1,3,4-oxadiazole ring can be attacked by strong nucleophiles. The outcome of such reactions is highly dependent on the nature of the substituents at the C2 and C5 positions.

Nucleophilic Substitution: Nucleophilic aromatic substitution can occur if a suitable leaving group is present on the ring. For instance, 2-halo- or 2-sulfonyl-1,3,4-oxadiazoles readily react with nucleophiles like amines or thiolates, where the halide or sulfonyl group is displaced. nih.gov In the case of this compound, the methoxy (B1213986) group is a poor leaving group, making direct SNAr reactions challenging under standard conditions. However, protonation or Lewis acid coordination to the ring nitrogens could activate the ring for such an attack.

ANRORC Mechanism: A key pathway for nucleophilic substitution on electron-deficient heterocycles is the A ddition of N ucleophile, R ing O pening, and R ing C losure (ANRORC) mechanism. wikipedia.orgosi.lv In this process, the nucleophile adds to a ring carbon, inducing the cleavage of a ring bond (often the O-C2 or N-N bond). The resulting open-chain intermediate then cyclizes in a different manner to yield a new heterocyclic system or the substituted product. This mechanism can explain substitutions that are otherwise difficult to rationalize, such as the displacement of a hydride ion or the scrambling of ring atoms. wikipedia.org

Ring-Opening and Rearrangement Reactions of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring can undergo cleavage and rearrangement under various conditions, reflecting its moderate aromatic stability compared to other heterocycles.

Nucleophile-Induced Ring Cleavage: As mentioned, strong nucleophiles can attack a ring carbon, leading to the scission of the heterocyclic ring. chemicalbook.com For example, treatment of 2,5-disubstituted-1,3,4-oxadiazoles with hydrazine can lead to ring opening and subsequent recyclization to form 1,2,4-triazole derivatives. mdpi.comresearchgate.net Similarly, reaction with thiourea can convert the oxadiazole ring into a thiadiazole. mdpi.comresearchgate.net

Photochemical Reactions: UV irradiation can induce ring-opening reactions in 1,3,4-oxadiazoles. Studies on analogs like 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole have shown that UV exposure can trigger competitive pathways involving either N-N or C-O bond cleavage within the oxadiazole ring, leading to the formation of isocyanate derivatives as primary products. nih.gov

Thermal Rearrangements: While less common for the 1,3,4-isomer, thermal rearrangements are well-documented for other oxadiazole isomers. The Boulton-Katritzky rearrangement, for instance, is a characteristic thermal or base-catalyzed reaction of 3,5-disubstituted 1,2,4-oxadiazoles that leads to the formation of a new heterocyclic system. nih.govresearchgate.net Thermal rearrangement of N-acylated tetrazoles is also a known synthetic route to 1,3,4-oxadiazoles, proceeding with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org

Reactions Involving the Methoxy Substituent

The methoxy group at the C2 position is not merely a passive substituent; it actively participates in the chemistry of the molecule, influencing the ring's reactivity and serving as a handle for further derivatization.

Chemical Transformations and Cleavage of the Methoxy Group

The C-O bond of the methoxy group can be cleaved or transformed through several synthetic routes.

O-Dealkylation (Ether Cleavage): The most common reaction is the cleavage of the methyl-oxygen bond to yield the corresponding 1,3,4-oxadiazol-2-one. This is typically achieved using strong protic acids (like HBr) or Lewis acids (like BBr3).

Reaction with Alkylating Agents: A notable reaction of 2-alkoxy-1,3,4-oxadiazoles involves their interaction with alkyl halides. The initial electrophilic attack occurs at a ring nitrogen, forming a labile oxadiazolium salt. This intermediate can then undergo O-dealkylation, with the halide ion attacking the methyl group of the alkoxy substituent, to yield a stable 4-alkyl-oxadiazolin-5-one. This process effectively transforms the exocyclic methoxy group into an endocyclic carbonyl group while alkylating a ring nitrogen.

ReagentProduct TypeMechanism
BBr3 or HBr1,3,4-Oxadiazol-2-oneLewis or Brønsted acid-mediated ether cleavage.
Alkyl Halide (e.g., CH3I)4-Alkyl-1,3,4-oxadiazolin-5-oneN-alkylation followed by intramolecular O-dealkylation.

Electronic Effects of the Methoxy Group on the Reactivity of the Oxadiazole Ring

The methoxy group exerts a significant electronic influence on the 1,3,4-oxadiazole ring, modifying its reactivity profile. It possesses a dual nature: it is electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity, but strongly electron-donating through resonance (+M effect) via its lone pairs.

Activation of Aryl Substituent: This electron donation can be transmitted through the oxadiazole ring to the o-tolyl group at the C5 position, potentially increasing its reactivity toward electrophilic substitution.

Influence on Nucleophilic Attack: By increasing the electron density of the ring, the methoxy group slightly deactivates the C2 and C5 carbons towards nucleophilic attack compared to an oxadiazole substituted with electron-withdrawing groups. However, the C2 carbon, being directly attached to the oxygen, remains a primary site for potential nucleophilic addition or substitution reactions. The increased electron density on the ring nitrogen atoms makes them more basic and more nucleophilic, enhancing their reactivity towards electrophiles like protons and alkylating agents. otterbein.edu

Reactions Involving the o-Tolyl Substituent

The o-tolyl substituent on the this compound molecule offers a secondary site for chemical modification, distinct from the oxadiazole core. The reactivity of this group is primarily dictated by its two key features: the benzylic methyl group and the aromatic tolyl ring. These sites allow for a range of derivatization pathways, enabling the synthesis of more complex molecules.

The methyl group attached to the aromatic ring is a functional handle that can be readily transformed. As a benzylic position, it is activated for various chemical reactions, including oxidation and halogenation.

Oxidation: The methyl group of tolyl-substituted azaarenes can undergo oxidation to introduce carbonyl or carboxyl functionalities. A common method for such transformations is Kornblum oxidation, which utilizes an iodine-DMSO medium to convert the methyl group into an aldehyde. researchgate.net This selective oxidation of the sp³ C-H bond provides a direct route to heteroaromatic aldehydes, which are valuable intermediates for further synthesis. researchgate.net Other oxidizing agents, such as potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN), can also be employed, potentially leading to the corresponding carboxylic acid depending on the reaction conditions. nih.gov

Halogenation: Free-radical halogenation is a characteristic reaction of benzylic C-H bonds. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), the methyl group can be converted to a bromomethyl group. This transformation is highly valuable as the resulting benzyl bromide is a versatile electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds.

Table 1: Potential Reactions of the o-Tolyl Methyl Group
Reaction TypeReagentsProduct Functional GroupSignificance
Oxidation (Kornblum)I₂ / DMSOAldehyde (-CHO)Intermediate for imines, alcohols, carboxylic acids
Oxidation (Strong)KMnO₄Carboxylic Acid (-COOH)Enables amide coupling, esterification
Radical HalogenationNBS / AIBNBromomethyl (-CH₂Br)Versatile electrophile for substitution reactions

The aromatic tolyl ring can undergo both electrophilic and nucleophilic substitution, although its reactivity is significantly influenced by the electronic properties of the attached substituents: the methyl group and the 1,3,4-oxadiazole ring.

Electrophilic Aromatic Substitution: The 1,3,4-oxadiazole ring is a strongly electron-deficient system due to the presence of two electronegative nitrogen atoms. chemicalbook.com Consequently, it acts as a powerful electron-withdrawing group, deactivating the attached tolyl ring towards electrophilic attack. chemicalbook.com This deactivation makes electrophilic substitution challenging. However, if a reaction does occur, the oxadiazole moiety will direct incoming electrophiles to the meta position. In contrast, the methyl group is a weak activating group and an ortho, para-director. The interplay of these opposing effects dictates the regioselectivity of the substitution. Given the strong deactivating nature of the oxadiazole, substitution is generally disfavored, but any resulting product would likely see the electrophile positioned at the C4 or C6 positions of the tolyl ring (ortho to the methyl group and meta to the oxadiazole).

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the 1,3,4-oxadiazole ring makes the tolyl ring more susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This type of reaction requires the presence of a good leaving group (such as a halogen) on the aromatic ring, typically positioned ortho or para to the strong electron-withdrawing group. While SNAr reactions are more commonly studied on the oxadiazole ring itself, the principle extends to the attached aryl substituent. chim.itrsc.org Thus, a halogenated derivative of 5-(o-tolyl)-1,3,4-oxadiazole could react with various nucleophiles to create more complex structures.

Steric Effects: The primary effect of the ortho-methyl group is steric hindrance. This bulkiness forces the tolyl ring to twist out of the plane of the 1,3,4-oxadiazole ring. X-ray crystallography studies of similar structures, such as 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, show a dihedral angle of 8.3° between the p-tolyl and oxadiazole rings. nih.gov The presence of an ortho-methyl group would induce a much larger twist, disrupting π-conjugation between the aromatic systems. This loss of planarity can impact the material's photophysical properties, such as absorption and emission spectra. Furthermore, this steric crowding can hinder the approach of reagents to the oxadiazole core, potentially slowing down or preventing reactions that might otherwise occur on an unsubstituted phenyl-oxadiazole analog. The sensitivity of coupling reactions to steric effects has been noted in the synthesis of related compounds using 2-methylbenzoic acid as a precursor. researchgate.net

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect (+I). This effect can slightly modulate the electronic properties of the attached oxadiazole ring. However, the dominant electronic influence on the molecule is the strongly electron-withdrawing nature of the oxadiazole core itself. researchgate.net The primary contribution of the o-tolyl group is therefore steric, with its electronic effects being of secondary importance.

Synthesis of Novel Hybrid Compounds and Conjugates

The this compound scaffold can be elaborated into more complex molecular architectures, including hybrid compounds and conjugates, through the formation of new carbon-carbon bonds or by incorporation into larger macromolecular structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for modifying oxadiazole-containing molecules. By first introducing a halogen onto the tolyl ring, the molecule can be activated for various coupling reactions.

Suzuki Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organohalide. A bromo-substituted tolyl-oxadiazole could be coupled with a wide range of aryl or vinyl boronic acids to synthesize extended π-conjugated systems. This methodology has been successfully used to prepare symmetrically and unsymmetrically substituted quinazolinylphenyl-1,3,4-oxadiazole derivatives. nih.gov Similarly, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole serves as a common precursor for creating extended derivatives via Suzuki reactions. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide. It is particularly useful for creating linear, rigid structures with extended π-systems. Ethynyl-extended 2,5-diphenyl-1,3,4-oxadiazoles have been synthesized using standard Sonogashira conditions (Pd[PPh₃]₂Cl₂, CuI, triethylamine). rsc.org

Other Coupling Reactions: Copper-catalyzed cross-coupling reactions have also been reported. For instance, 2-(4-Bromophenyl)-5-(o-tolyl)-1,3,4-oxadiazole was synthesized via a copper-catalyzed direct cross-coupling of a carboxylic acid with an aryl iodide, demonstrating the versatility of metal-catalyzed reactions for building such scaffolds. researchgate.net

Table 2: Cross-Coupling Reactions for Oxadiazole Derivatization
Reaction NameCatalyst System (Typical)Coupling PartnersResulting LinkageReference Example
Suzuki CouplingPd(dppf)Cl₂ / Na₂CO₃Aryl Halide + Aryl Boronic AcidAryl-ArylSynthesis of quinazolinylphenyl-oxadiazoles nih.gov
Sonogashira CouplingPd(PPh₃)₂Cl₂ / CuI / Et₃NAryl Halide + Terminal AlkyneAryl-AlkyneSynthesis of ethynyl-extended oxadiazoles (B1248032) rsc.org
Copper-Catalyzed CouplingCopper(II) OxideOxadiazole + Aryl HalideOxadiazole-ArylReaction of 1,3,4-oxadiazoles with aryl halides organic-chemistry.org

The high thermal and chemical stability of the 1,3,4-oxadiazole ring makes it an attractive building block for advanced materials like polymers and supramolecular structures. nih.gov

Polymeric Structures: Oxadiazole moieties can be incorporated into polymer backbones to create materials with specific electronic and photophysical properties. For example, π-conjugated polymers containing 1,2,4-oxadiazole linkers have been synthesized via direct heteroarylation polymerization (DHAP) for potential use in organic electronics. rsc.orgresearchgate.net The electron-accepting nature of the oxadiazole ring is a key feature in designing materials for applications like organic light-emitting diodes (OLEDs) and polymer solar cells. nih.govresearchgate.net Bifunctional oxadiazole derivatives, for example, with reactive groups at both ends, can serve as monomers for step-growth polymerization, leading to heat-resistant polymers. nih.gov

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding, metal coordination, and π-π stacking to build ordered, higher-level structures. Oxadiazole derivatives are excellent candidates for such assemblies due to their rigid, planar geometry and the presence of nitrogen atoms that can act as ligands for metal coordination. slideserve.com The crystal structure of related tolyl-oxadiazole compounds reveals extensive π-π stacking and C-H···π interactions, which drive the formation of ordered packing motifs in the solid state. nih.gov By strategically modifying the substituents on the this compound core, it is possible to program specific intermolecular interactions to guide the self-assembly of discrete nanoscale structures or extended networks. slideserve.com

Mechanism-Based Approaches to Chemical Modifications

The chemical modification of this compound and its analogs is guided by the inherent electronic properties of the 1,3,4-oxadiazole ring system. This heterocyclic core is characterized as electron-deficient due to the presence of one oxygen and two nitrogen heteroatoms. chemicalbook.com This electron deficiency significantly influences its reactivity, making the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack under certain conditions. chemicalbook.com Consequently, mechanism-based approaches to derivatization often focus on several key strategies: functionalization of the starting materials prior to cyclization, modifications of the substituents attached to the stable oxadiazole core, and, less commonly, direct manipulation of the heterocyclic ring itself.

Understanding the 1,3,4-Oxadiazole Core Reactivity

The 1,3,4-oxadiazole ring is a five-membered, planar, and stable heteroaromatic system. chemicalbook.com The two pyridine-like nitrogen atoms strongly withdraw electron density from the carbon atoms (C2 and C5), rendering the ring deactivated towards electrophiles. chemicalbook.com This property is fundamental to designing synthetic pathways, as reactions typical for electron-rich heterocycles like furan (B31954) are not feasible. Instead, chemical modifications are often directed at the aryl substituents (the o-tolyl group in this case) where electrophilic substitution is more facile. chemicalbook.com Nucleophilic substitution reactions directly on the oxadiazole ring are also uncommon, but ring-cleavage can occur under harsh conditions. chemicalbook.com

Dehydrative Cyclization: A Primary Derivatization Pathway

A predominant mechanism-based strategy for generating diverse 1,3,4-oxadiazole analogs involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acyl hydrazones. openmedicinalchemistryjournal.comnih.gov This approach allows for significant structural diversity, as the final substituents on the C2 and C5 positions of the oxadiazole ring are determined by the choice of the initial carboxylic acids or hydrazides.

The general mechanism for cyclodehydration involves the activation of a carbonyl group in a diacylhydrazine intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the stable oxadiazole ring. openmedicinalchemistryjournal.com Various reagents are employed to facilitate this key dehydration step, each operating through a slightly different mechanism.

Table 1: Reagents and Conditions for Dehydrative Cyclization of Diacylhydrazines to form 2,5-Disubstituted-1,3,4-oxadiazoles

Reagent Reaction Conditions Mechanism Highlights Yields Citation
Phosphorus oxychloride (POCl₃) Reflux, often neat or in a solvent like toluene POCl₃ acts as a powerful dehydrating agent, converting carbonyl oxygen into a good leaving group to facilitate ring closure. 50-76% nih.govmdpi.comnih.gov
Polyphosphoric acid (PPA) Heating Acts as both a catalyst and a dehydrating medium for the intramolecular cyclization. Good to Excellent openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Tosyl chloride (TsCl) Pyridine (B92270), THF Thiosemicarbazide (B42300) precursors are cyclized via a tosyl-activated intermediate. Not specified japsonline.com

Oxidative Cyclization of Hydrazones

Another mechanistically significant route is the oxidative cyclization of aroyl hydrazones, which are typically formed from the condensation of an acyl hydrazine with an aldehyde. researchgate.netmdpi.com This method often utilizes an oxidizing agent to promote the formation of the C-O bond required for ring closure. For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through the oxidative cyclization of aroyl hydrazones catalyzed by reagents like cationic Fe(III)/TEMPO with oxygen. nih.gov

Table 2: Oxidative Cyclization Approaches for 1,3,4-Oxadiazole Synthesis

Catalyst/Reagent Substrates Key Mechanistic Step Yields Citation
Cerium ammonium nitrate (CAN) Benzohydrazones Oxidative C-O bond formation. Not specified mdpi.com
Fe(III)/TEMPO, O₂ Aroyl hydrazones Iron-catalyzed oxidation facilitates the intramolecular cyclization. High nih.gov
Molecular Iodine (I₂) Semicarbazones Iodine-mediated oxidative C-O bond formation. Not specified nih.gov

Post-Cyclization Modification Strategies

Once the 1,3,4-oxadiazole ring is formed, derivatization strategies shift to modifying the peripheral substituents. For a molecule like this compound, these modifications can be directed at the methoxy group, the tolyl ring, or potentially involve C-H functionalization.

Modification of the Methoxy Group: The 2-methoxy group could potentially be demethylated to yield a hydroxyl group, which can then be used as a handle for further functionalization through etherification or esterification reactions.

Substitution on the Tolyl Ring: The o-tolyl group is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution will be directed by the existing methyl and oxadiazolyl groups.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, which can be a powerful tool for modifying the oxadiazole core or its substituents. Copper-catalyzed radical cross-coupling reactions have been developed for the C(sp²)-H bonds of azoles with unactivated alkyl halides. acs.org This approach allows for the introduction of alkyl groups onto the aromatic rings of 1,3,4-oxadiazole derivatives under thermal conditions. acs.org The reaction tolerates a range of functional groups, including electron-donating and electron-withdrawing substituents on the aryl rings of the oxadiazole. acs.org

Derivatization via Thiol Intermediates: A versatile mechanism-based approach involves the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. nih.govnih.gov These thiol derivatives are readily prepared by reacting acylhydrazides with carbon disulfide (CS₂) in an alkaline solution. nih.gov The resulting thiol group is a nucleophilic handle that can be easily modified, for example, through S-alkylation reactions with various electrophiles to create a diverse library of derivatives. japsonline.commdpi.com This pathway is particularly useful for creating molecules designed to interact with specific biological targets, such as enzymes. nih.gov

The design of these chemical modifications is often driven by a specific goal, such as the development of new therapeutic agents. By understanding the reaction mechanisms and the electronic nature of the 1,3,4-oxadiazole scaffold, chemists can rationally design and synthesize novel derivatives with tailored properties. nih.gov

Applications of 1,3,4 Oxadiazole Scaffolds in Materials Science and Chemical Sensing

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The 1,3,4-oxadiazole (B1194373) moiety is a key component in materials designed for Organic Light-Emitting Diodes (OLEDs) due to its exceptional electron-transporting capabilities. researchgate.netrsc.org Compounds incorporating this scaffold, particularly 2,5-diaryl-1,3,4-oxadiazoles, are known for their high electron mobility, efficient fluorescence, and excellent thermal stability. researchgate.netrsc.orgscispace.com These properties are crucial for enhancing the performance, efficiency, and longevity of OLED devices. researchgate.net

The electron-deficient nature of the oxadiazole ring facilitates the injection and transport of electrons within the device structure. uni-augsburg.de This makes them suitable for use as both electron transport materials and as emitters in the emissive layer of an OLED. researchgate.net Researchers have developed numerous small molecules and polymers containing the 1,3,4-oxadiazole unit that exhibit strong luminescence, with emission colors that can be tuned from blue to green. lifechemicals.comacs.org For instance, certain derivatives have been successfully used in the fabrication of deep blue thermally activated delayed fluorescence (TADF) emitters and in multilayer OLEDs that achieve high luminance and quantum efficiencies. acs.orgacs.org

Table 1: Luminescent Properties of Selected 1,3,4-Oxadiazole Derivatives

Compound Type Emission Color Application Key Property
2,5-Diaryl-1,3,4-oxadiazoles Blue-Green Electron-transporter, Emitter High electron mobility, strong fluorescence researchgate.netacs.org
Triphenylamine-containing oxadiazoles (B1248032) Blue-Green Emitter High luminance (>19,000 cd/m²) acs.org
Carbazole-substituted oxadiazoles Sky-Blue to Blue TADF Emitter High external quantum efficiency (up to 12.3%) acs.org

Self-Organization and Supramolecular Chemistry in the Solid State

The rigid structure of the 1,3,4-oxadiazole ring influences the packing and intermolecular interactions of its derivatives in the solid state, leading to applications in supramolecular chemistry. The directed assembly of these molecules through noncovalent interactions like aromatic stacking and hydrogen bonds can form well-defined supermolecules and extended networks. mdpi.com This self-organization is critical for creating materials with tailored properties for various applications. While the 1,2,4-oxadiazole isomer has seen some exploration as a coordination unit with metal ions, the potential of the 1,3,4-oxadiazole scaffold in metallosupramolecular chemistry remains an active area of interest. hud.ac.uk The study of how these molecules arrange at surfaces and in bulk crystals is essential for designing functional materials with predictable structures and properties. acs.org

Polymer Chemistry and Functional Materials for Advanced Applications

The 1,3,4-oxadiazole ring is incorporated into polymer backbones to create high-performance materials with exceptional thermal stability and specific electronic properties. lifechemicals.comnih.gov Aromatic polyoxadiazoles are known for their heat resistance and hydrolytic stability, making them suitable for applications in demanding environments such as the aerospace industry. nih.govresearchgate.net

The introduction of flexible ether linkages into the polymer chain can improve the solubility and processability of these otherwise rigid polymers, allowing them to be formed into films and other useful forms. nih.gov Polymers containing 1,3,4-oxadiazole units have been developed for use as:

Heat-resistant polymers lifechemicals.com

Electron-transporting and blue-light-emitting polymers for LEDs uni-augsburg.delifechemicals.comacs.org

Thermally stable materials for microelectronics and optoelectronics researchgate.net

Functional polymers with pendant groups that can be modified for specific applications, such as incorporating benzimidazole units for enhanced thermal and electrical properties. nih.gov

These polymers combine the mechanical and thermal robustness of engineering plastics with the desirable optoelectronic properties conferred by the oxadiazole moiety. researchgate.net

Chemical Sensors and Probes Development

The unique electronic and photoluminescent properties of 1,3,4-oxadiazole derivatives make them excellent candidates for the development of chemical sensors and fluorescent probes. tandfonline.comnih.gov Their high photoluminescent quantum yield and the presence of nitrogen and oxygen atoms that can act as coordination sites are key features for this application. tandfonline.com

These compounds have been successfully utilized to create chemosensors for the detection of various metal ions. nih.gov The sensing mechanism often involves a change in the fluorescence of the molecule upon binding with a specific ion. For example, some 1,3,4-oxadiazole-based sensors exhibit a "turn-on" fluorescence response, where the emission intensity increases significantly in the presence of the target analyte. nih.govrsc.org

Examples of successful 1,3,4-oxadiazole-based sensors include:

Selective sensors for Ag+ , where a pyridine-based derivative showed prominent fluorescence enhancement upon binding. nih.gov

OFF-ON fluorescent chemosensors for Zn2+ , which are effective in aqueous solutions and can be used for imaging in living cells. rsc.orgacs.orgnih.gov

Colorimetric and fluorescent probes for pH , demonstrating real-time naked-eye detection in specific pH ranges. nih.gov

Table 2: Examples of 1,3,4-Oxadiazole-Based Chemical Sensors

Sensor Type Target Analyte Sensing Mechanism Response Type
Pyridine-based oxadiazole Ag+ Photo-induced Electron Transfer (PET) Fluorescence turn-on nih.gov
Polyamine macrocycle oxadiazole Zn(II) Chelation-Enhanced Fluorescence (CHEF) OFF-ON fluorescence acs.orgnih.gov
Heteroaromatic oxadiazole pH Colorimetric & Fluorescence change Naked-eye detection nih.gov

Agrochemical Applications (e.g., Herbicidal, Insecticidal, Fungicidal Properties)

The 1,3,4-oxadiazole scaffold is a prominent structural motif in modern agrochemicals. mdpi.comresearchgate.net Derivatives of this heterocycle have demonstrated a wide range of biological activities, leading to their development as plant protection agents. researchgate.net

Herbicidal Activity: Certain 1,3,4-oxadiazole compounds, such as the marketed herbicide Methoxydiazone, are effective against various weeds. lifechemicals.com Others have shown promise against problematic grasses like Echinochloa cruss-galli. mdpi.com

Insecticidal Activity: Symmetrical 2,5-diaryl-1,3,4-oxadiazole derivatives have shown strong activity against pests like house flies and leaf rollers by interfering with the chitin biosynthesis process in insects. mdpi.com The nematicidal properties of 1,3,4-oxadiazole thioethers have also been noted. researchgate.net

Fungicidal Properties: A significant body of research has focused on the antifungal properties of these compounds. nih.govfrontiersin.org They have been shown to be effective against a variety of plant pathogenic fungi, including those that cause major diseases in crops like maize. nih.govfrontiersin.org Some derivatives work by inhibiting key enzymes in the fungi, such as succinate dehydrogenase. frontiersin.org

Antiviral Activity: Beyond traditional pests and fungi, 1,3,4-oxadiazole derivatives have also been developed as plant activators to control plant viral diseases, such as the tobacco mosaic virus (TMV), by inducing the plant's own defense mechanisms. nih.gov

The versatility of the 1,3,4-oxadiazole ring allows for structural modifications that can tune its biological activity, making it a crucial scaffold in the ongoing search for new and effective agrochemicals. researchgate.net

Conclusion and Future Research Perspectives

Summary of Current Understanding of 2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole Chemistry

Emerging Trends in 1,3,4-Oxadiazole (B1194373) Research Beyond Conventional Fields

Research into 1,3,4-oxadiazoles is expanding beyond the conventional domains of medicinal and agricultural chemistry. researchgate.net An emerging trend is their application in materials science, particularly in the development of organic light-emitting diodes (OLEDs). mdpi.com The electron-deficient nature of the 1,3,4-oxadiazole ring makes these compounds excellent candidates for electron-transporting and hole-blocking materials in OLED devices. nih.gov The structural features of 2,5-diaryl-1,3,4-oxadiazoles are particularly suitable for these applications. farmaciajournal.com

Another burgeoning area is the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. Their ability to form protective films on metal surfaces is being explored for industrial applications. Furthermore, the unique photophysical properties of some 1,3,4-oxadiazoles have led to their investigation as fluorescent probes and sensors for the detection of various analytes. The development of polymers incorporating the 1,3,4-oxadiazole moiety is also gaining traction, with potential applications in high-performance materials due to their thermal stability and mechanical properties.

Challenges and Opportunities in Synthetic Methodology for Complex Substituted Oxadiazoles (B1248032)

The synthesis of complex substituted oxadiazoles like this compound presents both challenges and opportunities. A primary challenge lies in achieving regioselectivity, especially when dealing with multiple reactive sites on the precursor molecules. The synthesis of unsymmetrically substituted 1,3,4-oxadiazoles often requires multi-step procedures, which can be inefficient and generate significant waste. nih.gov Conventional methods often rely on harsh reagents such as phosphorus oxychloride or strong acids, which may not be compatible with sensitive functional groups.

However, these challenges provide opportunities for the development of novel and more efficient synthetic methodologies. There is a growing interest in greener synthetic approaches, such as microwave-assisted synthesis, which can reduce reaction times and improve yields. The development of catalytic methods, including the use of transition metals, for the construction of the oxadiazole ring is an active area of research. One-pot multi-component reactions are also being explored to streamline the synthesis of complex oxadiazoles from simple starting materials. These advancements could provide more direct and environmentally benign routes to compounds like this compound.

Directions for Advanced Spectroscopic and Computational Studies to Unravel Intricate Mechanisms

Advanced spectroscopic and computational studies are poised to provide deeper insights into the intricate mechanisms governing the properties and reactivity of this compound. While standard techniques like NMR and IR spectroscopy are crucial for structural confirmation, more advanced methods can elucidate subtle electronic and structural features. For instance, two-dimensional NMR techniques could reveal through-space interactions between the methoxy (B1213986), tolyl, and oxadiazole moieties, providing information on the molecule's preferred conformation.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the electronic structure, spectroscopic properties, and reaction mechanisms of oxadiazole derivatives. DFT calculations can be employed to predict NMR and IR spectra, which can then be compared with experimental data for validation. Furthermore, computational studies can model reaction pathways for the synthesis of this compound, helping to optimize reaction conditions. Molecular docking simulations can predict the binding modes of this compound with various biological targets, guiding the design of future derivatives with enhanced biological activity.

Potential for Novel Chemical Transformations and Innovations in Material Science

The unique structural features of this compound open up avenues for novel chemical transformations and innovations in material science. The 1,3,4-oxadiazole ring can participate in various chemical reactions, including ring-opening and ring-transformation reactions, providing access to other heterocyclic systems. The methoxy group could potentially be a site for demethylation to yield a hydroxyl group, which could then be used for further functionalization. The tolyl ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents to fine-tune the molecule's properties.

In the realm of material science, the combination of an electron-donating methoxy group and the electron-deficient oxadiazole core in this compound suggests potential for interesting photophysical properties. It could be investigated as a component in organic electronics, such as OLEDs, where fine-tuning of the electronic properties is crucial. nih.govfarmaciajournal.com The incorporation of this molecule into polymeric structures could lead to new materials with tailored optical and thermal properties. The exploration of its liquid crystalline properties could also be a fruitful area of research, given that some 1,3,4-oxadiazole derivatives are known to exhibit such behavior.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization of hydrazide intermediates with aromatic carboxylic acids using phosphorus oxychloride (POCl₃) as a cyclodehydrating agent. For example, equimolar hydrazides and methoxy-substituted aromatic acids are refluxed in POCl₃ at 100°C for 2–3 hours, followed by purification via column chromatography (EtOAc/hexane) . Alternative methods include Ainsworth’s thermolysis approach for unsubstituted oxadiazoles, adapted for disubstituted derivatives by incorporating methoxy and o-tolyl groups during precursor synthesis .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in oxadiazole synthesis?

Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (80–110°C to avoid side reactions), and catalyst choice (e.g., Lewis acids like ZnCl₂ for regioselectivity). Microwave-assisted synthesis has been shown to reduce reaction time from hours to minutes while maintaining >85% yield in analogous oxadiazoles . Post-reaction quenching in ice-cold water enhances precipitation purity, and gradient elution in chromatography resolves structurally similar byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Confirms C=N (1600–1650 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretching vibrations.
  • ¹H/¹³C NMR : Methoxy protons appear as a singlet at ~3.8 ppm; aromatic protons from o-tolyl and oxadiazole rings show splitting patterns between 6.8–8.2 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ correlate with theoretical mass (e.g., 245.08 g/mol for C₁₀H₉N₂O₂). Fragmentation patterns confirm substituent stability .

Advanced: How do structural modifications influence the compound’s antimicrobial activity?

The o-tolyl group enhances lipophilicity, improving membrane penetration, while the methoxy moiety modulates electronic effects, affecting target binding. Derivatives with electron-withdrawing groups (e.g., nitro) at the 5-position show 4–8× higher activity against S. aureus (MIC: 2 µg/mL) compared to unsubstituted analogs . However, bulky substituents reduce activity due to steric hindrance with bacterial enzyme active sites (e.g., trans-translation machinery) .

Basic: What safety precautions are required when handling this compound?

  • GHS Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3).
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from oxidizers .
  • First Aid : For skin contact, wash with water; for ingestion, seek medical attention immediately .

Advanced: How can computational methods predict the compound’s reactivity and stability?

  • DFT Calculations : HOMO-LUMO gaps (~4.2 eV) indicate moderate aromatic stability. The oxadiazole ring’s hardness (η = 2.1 eV) suggests resistance to electrophilic attack .
  • Molecular Dynamics : Simulations reveal that methoxy and o-tolyl groups stabilize the planar conformation, reducing ring puckering and thermal decomposition rates .
  • ADMET Predictions : Moderate logP (~2.5) predicts good bioavailability but potential CYP450 inhibition due to the methoxy group .

Basic: What are the primary applications of this compound in non-pharmacological research?

  • Scintillators : Oxadiazoles like PBD derivatives are used in radiation detection due to high fluorescence quantum yield (Φ = 0.89) .
  • Energetic Materials : Nitro-substituted analogs exhibit detonation velocities (~9481 m/s) comparable to RDX, making them candidates for high-energy density materials (HEDMs) .

Advanced: How do crystallographic studies inform the compound’s solid-state behavior?

Single-crystal X-ray diffraction reveals a planar oxadiazole ring with dihedral angles of 5–10° between the methoxy and o-tolyl groups. Packing analysis shows π-π stacking (3.5–4.0 Å) and C-H···O hydrogen bonds, contributing to high melting points (167–169°C) and thermal stability .

Basic: What are common pitfalls in interpreting biological activity data for this compound?

  • False Positives : Redox-active oxadiazoles may interfere with resazurin-based viability assays. Confirm results with colony-counting or flow cytometry .
  • Solubility Artifacts : Low aqueous solubility (<0.1 mg/mL) can lead to precipitation in cell cultures, falsely indicating toxicity. Use DMSO carriers (<1% v/v) .

Advanced: What mechanisms underlie discrepancies in reported IC₅₀ values across studies?

Variability arises from assay conditions (e.g., serum content affecting protein binding) and target specificity. For example, inhibition of GSK3β (IC₅₀ = 1.2 µM) vs. off-target kinase effects (IC₅₀ > 10 µM) requires orthogonal validation via kinase profiling panels .

Basic: How is the compound’s stability assessed under varying pH and temperature?

  • pH Stability : Stable at pH 5–7 (half-life >24 hrs), but degrades rapidly in alkaline conditions (pH >9) via ring-opening.
  • Thermal Stability : DSC shows exothermic decomposition at 220–240°C. Accelerated aging studies (40°C/75% RH) confirm >90% purity retention after 6 months .

Advanced: What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Meta-Analysis : Pool data from analogs with standardized assays (e.g., MICs using CLSI guidelines).
  • Crystallography : Co-crystal structures with targets (e.g., GSK3β) identify critical binding motifs, reconciling divergent activity trends .
  • Machine Learning : QSAR models trained on >200 oxadiazoles prioritize substituents balancing potency and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.